N-[6-(trifluoromethyl)piperidin-3-yl]acetamide
Description
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is a chemical compound with the molecular formula C8H13F3N2O and a molecular weight of 210.2 g/mol . This compound features a piperidine ring substituted with a trifluoromethyl group at the 6-position and an acetamide group at the 3-position. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-5(14)13-6-2-3-7(12-4-6)8(9,10)11/h6-7,12H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKNKASSUUWVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Acetamide Formation: The acetamide group is introduced by reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding amine and acetic acid (or its conjugate base).
Reaction Conditions
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Acidic Hydrolysis : Concentrated HCl at reflux (110–120°C) for 4–6 hours .
-
Basic Hydrolysis : Aqueous NaOH (6 M) at 80–100°C for 2–4 hours .
Product :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond .
Substitution Reactions at the Piperidine Ring
The trifluoromethyl group at position 6 of the piperidine ring exerts strong electron-withdrawing effects, potentially activating adjacent positions for nucleophilic or electrophilic substitution.
Electrophilic Aromatic Substitution
If the piperidine ring adopts an aromatic-like resonance (e.g., in protonated forms), electrophilic substitution may occur at activated positions.
Example Reaction :
Nitration
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Reagents : HNO₃/H₂SO₄ at 0–5°C.
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Product : Nitro-substituted derivatives at positions ortho or para to the trifluoromethyl group .
Nucleophilic Substitution
The presence of leaving groups (e.g., halogens) on the piperidine ring could enable S<sub>N</sub>Ar (nucleophilic aromatic substitution) or S<sub>N</sub>2 mechanisms.
Example Reaction :
Displacement of Chlorine
Functionalization of the Acetamide Group
The acetamide group can undergo transformations such as:
Reductive Alkylation
Acylation
Oxidation of the Piperidine Ring
Reduction of the Acetamide
Cross-Coupling Reactions
The compound may participate in palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) if halogenated precursors are available.
Example Reaction :
Buchwald-Hartwig Amination
Photochemical and Thermal Reactions
Under UV light or elevated temperatures, the trifluoromethyl group may stabilize radical intermediates, enabling unique transformations:
Radical Addition
Key Research Findings from Analogous Systems
Mechanistic and Electronic Considerations
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations. For instance, it can undergo oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives that are valuable in research and industrial applications.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Compound oxide |
| Reduction | Lithium aluminum hydride | N-[6-(trifluoromethyl)piperidin-3-yl]ethanol |
| Substitution | Nucleophiles (amines, thiols) | Various substituted piperidine derivatives |
Biological Applications
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential bioactive properties, particularly as an antimicrobial and antiviral agent. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with target proteins, which may lead to modulation of biochemical pathways associated with microbial resistance .
Case Study: Drug Development
In a study focused on developing new pharmaceuticals, researchers explored the efficacy of this compound against various pathogens. The results demonstrated promising activity against resistant strains of bacteria and viruses, suggesting its potential as a lead compound for drug development aimed at addressing global health challenges .
Medicinal Applications
Drug Design and Development
this compound is being investigated for its role in drug design, particularly in enhancing the stability and efficacy of pharmaceutical formulations. The incorporation of the trifluoromethyl group is known to improve pharmacokinetic properties, making it a valuable candidate in the design of novel therapeutics .
FDA-Approved Drugs Context
The compound's structural features align with those found in several FDA-approved drugs containing trifluoromethyl groups. Studies have shown that these modifications can significantly enhance drug potency and selectivity for biological targets .
Industrial Applications
Agrochemicals Production
In the industrial sector, this compound is utilized in the synthesis of agrochemicals. Its unique properties allow for the development of herbicides and pesticides that are more effective against resistant plant species and pests. The trifluoromethyl group contributes to the compound's stability under environmental conditions, making it suitable for agricultural applications .
Mechanism of Action
The mechanism of action of N-[6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Biological Activity
N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article explores the biological activity of this compound through a detailed examination of its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced acute lung injury (ALI) models. The compound effectively reduced inflammatory cell infiltration and edema in lung tissues, indicating its therapeutic potential in inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with trifluoromethyl groups have been associated with increased potency against various bacterial strains. The presence of the piperidine ring may enhance membrane permeability, facilitating better interaction with microbial targets .
Structure-Activity Relationship (SAR)
The SAR studies of similar compounds reveal critical insights into how structural modifications can influence biological activity. For example:
| Compound | Structural Feature | Activity (MIC) |
|---|---|---|
| 6h | Trifluoromethyl | < 0.5 μM |
| 10g | N-methyl substitution | 0.064 μM |
| 10v | Trifluoromethyl at C2 | 0.010 μM |
These modifications suggest that the trifluoromethyl group significantly enhances activity against specific targets, likely due to its electronegative nature and ability to stabilize interactions with biological macromolecules .
Case Study 1: In Vivo Efficacy
In a study involving LPS-induced ALI in mice, the administration of a compound structurally related to this compound showed a marked reduction in lung edema and inflammatory cytokine levels. The treatment group exhibited improved histopathological outcomes compared to controls, indicating the compound's potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Testing
A series of derivatives were tested against Mycobacterium tuberculosis (Mtb), revealing that modifications similar to those found in this compound led to MIC values below 0.5 μM under specific growth conditions. This suggests that trifluoromethyl substitutions can enhance the activity of piperidine-based compounds against resistant strains .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Inflammatory Pathways : The compound appears to inhibit key signaling pathways such as MAPK, which is crucial for the release of inflammatory mediators.
- Antimicrobial Mechanism : Its structure may allow it to disrupt bacterial cell membranes or interfere with essential metabolic processes within pathogens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[6-(trifluoromethyl)piperidin-3-yl]acetamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling a piperidine scaffold with a trifluoromethyl group and subsequent acetylation. A base-catalyzed reaction (e.g., triethylamine) in dichloromethane at room temperature is common for amide bond formation, as seen in analogous pyrimidine derivatives . To improve yields, optimize stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of trifluoromethyl-piperidine intermediate to acetyl chloride) and employ inert atmospheres to prevent hydrolysis. Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) is recommended .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR to verify the piperidine ring protons (δ 1.5–3.5 ppm) and acetamide carbonyl (δ ~170 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₈H₁₂F₃N₂O). For trifluoromethyl group validation, ¹⁹F NMR (δ -60 to -70 ppm) is critical .
Q. What preliminary assays are recommended to assess this compound’s biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based substrates. For receptor binding studies, employ radioligand displacement assays (e.g., ³H-labeled antagonists). Use IC₅₀ values from dose-response curves (0.1–100 µM range) to quantify potency .
Advanced Research Questions
Q. How can computational modeling predict the binding mode of this compound to a target protein?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target protein (PDB ID). Parameterize the trifluoromethyl group with partial charge corrections via density functional theory (DFT). Validate predictions with molecular dynamics simulations (50 ns, NPT ensemble) to assess binding stability .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular functional assays). Control for assay-specific variables:
- Membrane permeability : Measure logP (e.g., ~2.1 via HPLC) to assess passive diffusion.
- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life differences .
Q. How can enantiomeric purity of the piperidine core be achieved, and why is it critical for pharmacological studies?
- Methodological Answer : Synthesize the compound via chiral resolution (e.g., using (R)- or (S)-mandelic acid derivatives) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10). Impure enantiomers may exhibit divergent binding affinities (e.g., ΔIC₅₀ >10-fold) .
Q. What analytical techniques characterize degradation products under stressed conditions (pH, heat)?
- Methodological Answer : Perform forced degradation studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
